N-(4-acetylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(4-acetylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H15F3N6O4 and its molecular weight is 472.384. The purity is usually 95%.
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Scientific Research Applications
Antiasthma Agents
Compounds including 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, similar in structure to the specified chemical, have been identified as active mediators in inhibiting histamine release, suggesting potential applications as antiasthma agents. These compounds, synthesized through a series of chemical reactions, showed promising activity in human basophil histamine release assays, indicating their potential in asthma treatment (Medwid et al., 1990).
Radioligand Imaging
Radioligands based on similar structural frameworks, such as pyrazolo[1,5-a]pyrimidineacetamides, have been developed for imaging the translocator protein (18 kDa) using positron emission tomography (PET). These radioligands, like [18F]DPA-714, offer insights into the synthesis and application of such compounds in medical imaging and diagnostics (Dollé et al., 2008).
Intramolecular Oxidative Bond Formation
Intramolecular annulation techniques have been applied to synthesize 1,2,4-triazolo[1,5-a]pyridines from related compounds. This metal-free synthesis strategy is significant for constructing complex molecular structures, including triazolo[1,5-a]pyridines, highlighting its utility in organic chemistry and pharmaceutical research (Zheng et al., 2014).
Molecular Probes
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, structurally related to the chemical , have been used as molecular probes, especially as antagonists for the human A(2A) adenosine receptor. These probes have applications in pharmacology, aiding in the understanding and targeting of specific receptor sites in therapeutic interventions (Kumar et al., 2011).
Antifungal Activities
Triazolo[1,5-a]pyrimidin-6-one derivatives, similar in their core structure, have been synthesized and tested for antifungal activities. This research underscores the potential of such compounds in developing new antifungal agents (Borthakur et al., 2016).
Antibacterial Agents
Triazolopyrimidines, closely related to the specified compound, have been explored as antibacterial agents. Their synthesis and potent activity against gram-positive pathogens indicate their importance in addressing bacterial infections (Khera et al., 2011).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O4/c1-12(31)13-2-4-14(5-3-13)26-17(32)10-29-11-25-19-18(20(29)33)27-28-30(19)15-6-8-16(9-7-15)34-21(22,23)24/h2-9,11H,10H2,1H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMFJATYBZTHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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